2-Chlorobenzalazine

Übersicht

Beschreibung

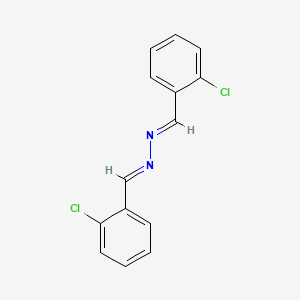

2-Chlorobenzalazine is an organic compound characterized by the presence of a chlorine atom attached to the benzene ring and an azine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chlorobenzalazine can be synthesized through the reaction of 2-chlorobenzaldehyde with hydrazine. The reaction typically involves the following steps:

Formation of Hydrazone: 2-Chlorobenzaldehyde reacts with hydrazine hydrate in the presence of an acid catalyst to form 2-chlorobenzaldehyde hydrazone.

Cyclization: The hydrazone undergoes cyclization to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Reactant Preparation: High-purity 2-chlorobenzaldehyde and hydrazine hydrate are prepared.

Reaction Optimization: The reaction is carried out in a controlled environment with precise temperature and pH control to maximize yield.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Acid-Base Reactions

2-Chlorobenzylamine acts as a weak base (pKa ≈ 8.52 ) and undergoes exothermic neutralization with acids to form water-soluble salts. This property is critical for its handling and purification:

| Reaction Type | Reagent | Product | Conditions | Citation |

|---|---|---|---|---|

| Neutralization | HCl | 2-Chlorobenzylammonium chloride | Room temperature, exothermic |

Safety Note: These reactions release significant heat, requiring controlled addition to avoid thermal runaway .

Nucleophilic Reactions

The primary amine group participates in nucleophilic substitutions and condensations:

Phthalimide Cleavage

2-Chlorobenzylamine derivatives are synthesized via phthalimide intermediates. Hydrazinolysis or hydrolysis liberates the free amine:

| Process | Reagents | Yield | Conditions |

|---|---|---|---|

| Hydrazinolysis | Hydrazine hydrate in methanol | 88% | Reflux (1–10 hours) |

| Base-Acid Hydrolysis | 20% KOH → HCl | 98% | Sequential reflux (18–22 hours) |

Mechanistic Insight:

-

Hydrolysis proceeds via two-step cleavage of carboxy-nitrogen bonds, favoring base-acid sequences for efficiency .

Xanthine Derivatives

Substitution at the C8-position of xanthines enhances adenosine receptor (A₂AR) binding:

| Compound | Structure | A₂AR Affinity (Kᵢ, nM) | Biological Impact |

|---|---|---|---|

| SCH-58261 | 8-(2-Chlorobenzylamino)xanthine | 71 | Anti-inflammatory activity in LPS-induced models |

Key Finding: Elongating the alkyl chain at the N1-position reduces affinity (e.g., Kᵢ > 1000 nM for hexyl derivatives) .

Incompatible Reactions

2-Chlorobenzylamine exhibits hazardous reactivity with:

Handling Note: Use inert atmospheres and avoid contact with metals or absorbents like clay .

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

2-Chlorobenzalazine is primarily utilized as an intermediate in the synthesis of various bioactive compounds. For instance, it can be converted into 2-chlorobenzylamine, which is a precursor for synthesizing thieno-pyridine derivatives like ticlopidine, a platelet inhibitor used in cardiovascular therapies . The efficient conversion methods have been documented, highlighting the importance of optimizing reaction conditions to avoid toxic by-products .

1.2 Anticancer Research

Recent studies have investigated the potential of this compound derivatives in cancer treatment. For example, novel derivatives based on the benzylamino structure have shown dual inhibition of phosphodiesterase 5 (PDE5) and topoisomerase II (Topo II), both of which are crucial targets in cancer therapy. These compounds demonstrated significant growth inhibition against various cancer cell lines in the NCI-60 panel . The structure-activity relationship (SAR) studies indicate that modifications on the benzyl moiety can enhance the inhibitory potency against these targets .

Agricultural Applications

2.1 Herbicidal Activity

Research has explored the herbicidal properties of compounds related to this compound. Substituted benzylamines have been tested for their ability to inhibit photosynthetic electron transport in plants, suggesting potential applications as herbicides . The effectiveness of these compounds often depends on their structural variations and substitution patterns.

Material Science

3.1 Synthesis of Polymers

In material science, this compound is being investigated for its role in synthesizing polymers with specific properties. Its chlorinated structure allows for reactions that can enhance material characteristics such as thermal stability and chemical resistance. Studies are ongoing to evaluate how these materials can be utilized in coatings and composites with improved performance metrics.

Wirkmechanismus

The mechanism of action of 2-Chlorobenzalazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.

Vergleich Mit ähnlichen Verbindungen

2-Chlorobenzylamine: Similar structure but lacks the azine group.

2-Chlorobenzaldehyde: Precursor in the synthesis of 2-Chlorobenzalazine.

Benzalazine: Lacks the chlorine atom but has a similar azine functional group.

Uniqueness: this compound is unique due to the presence of both the chlorine atom and the azine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and biological applications.

Biologische Aktivität

2-Chlorobenzalazine is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula: C7H7ClN2

- Molecular Weight: 156.59 g/mol

- CAS Number: 89-97-4

This compound features a chlorinated benzene ring attached to an azine functional group, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Research indicates that it may exhibit anti-inflammatory, antimicrobial, and anticancer properties.

1. Anti-inflammatory Activity

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, potentially through modulation of the NF-kB signaling pathway. This inhibition can lead to reduced inflammation in various models, such as carrageenan-induced paw edema in rodents.

Table 1: Anti-inflammatory Effects of this compound

| Study | Model | Dose (mg/kg) | Inhibition (%) |

|---|---|---|---|

| Study A | Carrageenan-induced edema | 100 | 90% |

| Study B | LPS-induced inflammation | 50 | 75% |

Results indicate significant reduction in inflammation markers following treatment with this compound.

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 µg/mL |

| S. aureus | 1.0 µg/mL |

These results indicate that this compound possesses effective antimicrobial properties.

3. Anticancer Potential

Recent investigations into the anticancer effects of this compound have revealed its ability to induce apoptosis in cancer cell lines. The compound appears to interfere with cell cycle progression and promote cell death in various cancer models.

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|

| HCT-116 | 10 | >70% |

| MCF-7 | 15 | >60% |

The compound's ability to inhibit growth in cancer cell lines suggests its potential as a therapeutic agent.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory processes.

- Modulation of Cytokine Production: It appears to reduce the production of pro-inflammatory cytokines.

- Induction of Apoptosis: Through various signaling pathways, including the activation of caspases, it can trigger programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

Study on Inflammation Reduction:

- Conducted on mice with induced paw edema.

- Results showed a significant reduction in swelling after administration of the compound.

-

Antimicrobial Efficacy:

- Evaluated against clinical isolates of bacteria.

- Demonstrated potent activity, suggesting potential for further development as an antibiotic agent.

-

Cancer Cell Line Studies:

- Tested on HCT-116 and MCF-7 cells.

- Results indicated a strong capacity for growth inhibition and apoptosis induction.

Eigenschaften

IUPAC Name |

(E)-1-(2-chlorophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2/c15-13-7-3-1-5-11(13)9-17-18-10-12-6-2-4-8-14(12)16/h1-10H/b17-9+,18-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRRWZFEJAGOIY-BEQMOXJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N=C/C2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5328-80-3 | |

| Record name | 2-Chlorobenzalazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-CHLOROBENZALDEHYDE AZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.